molecular formula C18H14FNO2 B2547587 (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 887347-02-6

(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2547587
CAS No.: 887347-02-6
M. Wt: 295.313
InChI Key: JPWRDWOWRXAZGD-BJMVGYQFSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are compounds containing a carbon-nitrogen double bond conjugated with a carbon-carbon double bond. This particular compound features a chromenyl group and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Formation of the Enamide: The chromenyl intermediate is then reacted with an appropriate fluorophenyl amine under dehydrating conditions to form the enamide. Common reagents for this step include coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbon-nitrogen double bond can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized chromenyl derivatives.

    Reduction: Amines or reduced enamide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The chromenyl and fluorophenyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (2E)-3-(2H-chromen-3-yl)-N-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, which could influence its chemical properties and interactions.

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide may impart unique properties, such as increased lipophilicity or altered electronic effects, making it distinct from its analogs.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c19-15-6-8-16(9-7-15)20-18(21)10-5-13-11-14-3-1-2-4-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWRDWOWRXAZGD-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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